PJ34 hydrochloride is a potent, cell-permeable inhibitor of poly(ADP-ribose) polymerase (PARP), specifically PARP-1 and PARP-2, with an EC50 of approximately 20 nM. As a member of the phenanthridinone class, it is a critical tool compound in research areas such as oncology, where it sensitizes cancer cells to DNA-damaging agents, and neuroscience, where it demonstrates significant neuroprotective effects in models of ischemic injury like stroke. The hydrochloride salt form is specifically provided to enhance aqueous solubility, a key practical advantage for formulation and administration in both in vitro and in vivo experimental workflows.
Substituting PJ34 hydrochloride with its free base form can introduce significant variability due to poor aqueous solubility, complicating stock solution preparation and affecting bioavailability in vivo. Opting for first-generation PARP inhibitors like 3-Aminobenzamide is inadvisable for potency-dependent studies; PJ34 is approximately 10,000-fold more potent, allowing for lower, more specific effective concentrations and reducing the risk of off-target effects. While other potent PARP inhibitors exist, PJ34 has an extensive validation history, particularly in neuroprotection models, where its efficacy and therapeutic window have been well-characterized, making substitution with a different agent a significant deviation from established protocols.
PJ34 in its hydrochloride salt form exhibits excellent aqueous solubility, reaching up to 100 mM (33.18 mg/mL) in water. This contrasts sharply with the free base form, which is often poorly soluble in aqueous buffers, necessitating the use of organic solvents like DMSO. The high water solubility of the hydrochloride form simplifies the preparation of concentrated, physiologically compatible stock solutions for both cell culture and in vivo administration.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Soluble in water to 100 mM |
| Comparator Or Baseline | PJ34 Free Base: Insoluble in water |
| Quantified Difference | Qualitatively significant; enables aqueous-based workflows not feasible with the free base. |
| Conditions | Standard laboratory conditions for solution preparation. |
This directly impacts procurement by enabling easier, faster, and more reliable preparation of experimental solutions, avoiding potential solvent-induced artifacts.
In cell-free assays, PJ34 demonstrates potent inhibition of PARP activity with an EC50 value of 20 nM. This represents a potency approximately 10,000 times greater than that of the classic, first-generation PARP inhibitor 3-Aminobenzamide (3-AB), which has a reported EC50 of 200 µM.
| Evidence Dimension | PARP Inhibition Potency (EC50) |
| Target Compound Data | 20 nM |
| Comparator Or Baseline | 3-Aminobenzamide (3-AB): 200 µM (200,000 nM) |
| Quantified Difference | ~10,000-fold higher potency |
| Conditions | Cell-free PARP enzyme activity assay. |
For researchers needing to ensure specific PARP inhibition, using a high-potency compound like PJ34 allows for minimal effective concentrations, significantly reducing the probability of off-target effects compared to using benchmark inhibitors at high micromolar concentrations.
In a rat model of transient middle cerebral artery occlusion (MCAo), intravenous administration of PJ34 at 10 mg/kg significantly reduced infarct size. This protective effect was maintained even when the compound was administered up to 10 minutes before reperfusion, highlighting a clinically relevant therapeutic window. A separate study in a mouse MCAo model showed that intraperitoneal injection of PJ34 resulted in a 40% reduction in infarct volume compared to vehicle-treated controls.
| Evidence Dimension | Infarct Volume Reduction vs. Vehicle Control |
| Target Compound Data | 40% reduction (mouse model); Significant reduction (rat model) |
| Comparator Or Baseline | Vehicle-treated control group |
| Quantified Difference | 40% reduction in infarct size |
| Conditions | Mouse and rat models of middle cerebral artery occlusion (MCAo) followed by reperfusion. |
This provides buyers with strong, quantitative evidence of the compound's bioavailability and efficacy in a widely used, complex in vivo disease model, justifying its selection for neuroprotection and ischemia-related studies.
For researchers investigating neuroprotective strategies in stroke or cerebral ischemia, PJ34 hydrochloride is a validated choice. Its proven ability to significantly reduce infarct volume in rodent MCAo models provides a strong basis for its use as a tool compound to explore the role of PARP inhibition in neuronal death and recovery.
PJ34 hydrochloride is well-suited for studies aiming to enhance the efficacy of DNA-damaging chemotherapies, such as temozolomide in glioblastoma. Its high potency allows for effective PARP inhibition at nanomolar concentrations, which is critical for preventing DNA repair and inducing synthetic lethality in cancer cells with specific DNA repair deficiencies.
In screening campaigns or automated cell-based assays where the use of organic solvents is problematic, the high aqueous solubility of PJ34 hydrochloride is a distinct advantage. It allows for direct dissolution in media or buffers, ensuring consistent and reliable compound delivery without the confounding cytotoxic or off-target effects of solvents like DMSO.